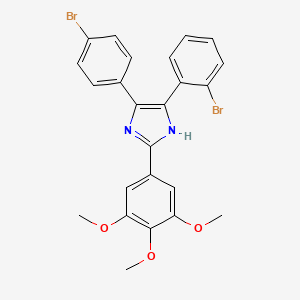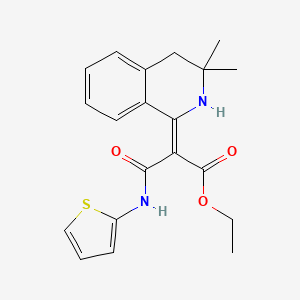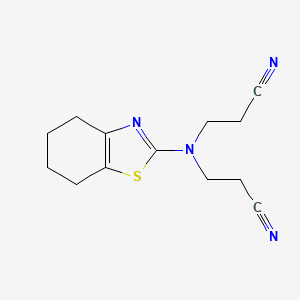![molecular formula C17H23NO B5233801 2-[benzyl(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]ethanol](/img/structure/B5233801.png)
2-[benzyl(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[benzyl(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]ethanol, also known as BICETRE, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
The mechanism of action of 2-[benzyl(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]ethanol is not fully understood. However, it is believed to act through the inhibition of various signaling pathways involved in cell proliferation and survival. 2-[benzyl(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]ethanol has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. Additionally, 2-[benzyl(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]ethanol has been shown to inhibit the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
2-[benzyl(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]ethanol has been shown to have various biochemical and physiological effects. In cancer research, 2-[benzyl(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]ethanol has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the growth of tumor cells. In Alzheimer's disease and Parkinson's disease research, 2-[benzyl(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]ethanol has been shown to have neuroprotective effects and improve cognitive function. Additionally, 2-[benzyl(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]ethanol has been shown to have anti-inflammatory and antioxidant effects.
実験室実験の利点と制限
One advantage of using 2-[benzyl(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]ethanol in lab experiments is its potential therapeutic applications in various diseases. Additionally, 2-[benzyl(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]ethanol has been shown to have low toxicity in vitro and in vivo. However, one limitation of using 2-[benzyl(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]ethanol in lab experiments is its low solubility in water, which may affect its bioavailability.
将来の方向性
There are several future directions for the research on 2-[benzyl(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]ethanol. One direction is to further investigate its mechanism of action and identify its molecular targets. Additionally, more studies are needed to determine the optimal dosage and administration route of 2-[benzyl(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]ethanol for its potential therapeutic applications. Furthermore, the development of novel formulations of 2-[benzyl(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]ethanol with improved solubility and bioavailability is also an important future direction.
Conclusion:
2-[benzyl(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases. Its mechanism of action is not fully understood, but it is believed to act through the inhibition of various signaling pathways involved in cell proliferation and survival. 2-[benzyl(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]ethanol has been shown to have low toxicity in vitro and in vivo, and its potential therapeutic applications make it a promising candidate for further research.
合成法
The synthesis of 2-[benzyl(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]ethanol involves the reaction of benzylamine with bicyclo[2.2.1]hept-5-en-2-ylmethyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride. The yield of the synthesis process is reported to be around 40%.
科学的研究の応用
2-[benzyl(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]ethanol has been studied extensively for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 2-[benzyl(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]ethanol has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease and Parkinson's disease research, 2-[benzyl(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]ethanol has been shown to have neuroprotective effects and improve cognitive function.
特性
IUPAC Name |
2-[benzyl(2-bicyclo[2.2.1]hept-5-enylmethyl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c19-9-8-18(12-14-4-2-1-3-5-14)13-17-11-15-6-7-16(17)10-15/h1-7,15-17,19H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWASGQNJPTGKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)CN(CCO)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Benzyl(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[(4-fluorobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B5233730.png)
![benzyl [(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5233743.png)

![N,N'-bis[3-(methylthio)phenyl]urea](/img/structure/B5233758.png)
![3-phenoxy-N'-{[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}propanohydrazide](/img/structure/B5233759.png)

![methyl (2-chloro-4-{2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phenoxy)acetate](/img/structure/B5233774.png)
![[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetonitrile](/img/structure/B5233776.png)

![5-(1-cyclohexen-1-ylacetyl)-3-(3-methoxyphenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5233790.png)
![ethyl 5-(3,4-dimethylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5233797.png)

![4-bromo-2-[({3-[(2,4-dinitrophenyl)amino]phenyl}imino)methyl]phenol](/img/structure/B5233816.png)